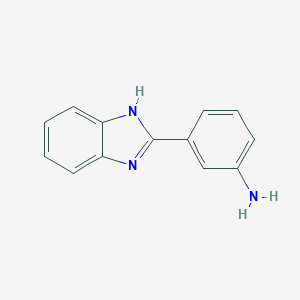

3-(1H-benzimidazol-2-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408147. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTBOVFZNCAYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324993 | |

| Record name | 3-(1H-benzimidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7596-74-9 | |

| Record name | 7596-74-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1H-benzimidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,3-benzodiazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(1H-benzimidazol-2-yl)aniline

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1H-benzimidazol-2-yl)aniline, a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science. The document details a robust synthetic protocol via the Phillips condensation, outlines a thorough characterization workflow, and discusses the rationale behind the experimental choices. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this benzimidazole derivative.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, meaning it can bind to a wide range of biological targets with high affinity.[1] This structural motif is found in numerous natural products, most notably as a key component of vitamin B12.[2] The versatility of the benzimidazole ring system has led to its incorporation into a multitude of commercially successful drugs with diverse therapeutic applications, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.[3]

The derivative this compound, with its strategic placement of an amino group on the phenyl ring, serves as a valuable intermediate for the synthesis of more complex molecules.[4][5] The amino functionality provides a reactive handle for further chemical modifications, enabling the development of libraries of novel compounds for high-throughput screening in drug discovery programs.

Synthesis of this compound: The Phillips Condensation

The most common and efficient method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction.[6][7] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. For the synthesis of this compound, o-phenylenediamine is reacted with 3-aminobenzoic acid.

Reaction Mechanism

The Phillips condensation proceeds through a two-step mechanism:

-

N-Acylation: The reaction is initiated by the acylation of one of the amino groups of o-phenylenediamine by the carboxylic acid, which is activated by the acidic catalyst. This forms an N-acyl-o-phenylenediamine intermediate.

-

Cyclization and Dehydration: The second amino group of the intermediate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the acyl group. Subsequent dehydration leads to the formation of the stable, aromatic benzimidazole ring.[6]

Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous 2-arylbenzimidazoles.[8][9]

Materials:

-

o-Phenylenediamine

-

3-Aminobenzoic acid

-

Polyphosphoric acid (PPA) or 4N Hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH) solution

-

Ethanol

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Buchner funnel and filter paper

-

pH paper

Procedure:

-

Reactant Setup: In a 250 mL round-bottom flask, combine o-phenylenediamine (0.1 mol) and 3-aminobenzoic acid (0.1 mol).

-

Acid Catalyst Addition: Slowly add polyphosphoric acid (PPA) (50 g) or 4N HCl (100 mL) to the flask with stirring. The use of PPA as a dehydrating agent and catalyst often leads to higher yields and cleaner reactions.[8]

-

Reaction: Heat the reaction mixture to 120-130°C and maintain it under reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding 10% NaOH solution dropwise until the pH is approximately 7-8. This will precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic impurities.

-

Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

Purification

The crude this compound can be purified by recrystallization.

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₃H₁₁N₃ |

| Molecular Weight | 209.25 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 252-253 °C[1] |

| Solubility | Soluble in ethanol, DMSO, and DMF; sparingly soluble in water. |

Spectroscopic Analysis

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound in a solvent like DMSO-d₆ are as follows:

-

Benzimidazole Protons: The four protons on the benzimidazole ring will typically appear as two multiplets in the aromatic region (δ 7.2-7.8 ppm).

-

Aniline Protons: The four protons on the aniline ring will exhibit a more complex splitting pattern in the aromatic region (δ 6.8-7.5 ppm) due to the meta-substitution.

-

NH Protons: The N-H proton of the benzimidazole ring is expected to appear as a broad singlet in the downfield region (δ 12.0-13.0 ppm). The -NH₂ protons of the aniline group will likely appear as a broad singlet around δ 5.0-6.0 ppm.

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the carbon framework of the molecule. The expected chemical shifts are:

-

Benzimidazole Carbons: The carbon atoms of the benzimidazole ring will resonate in the range of δ 110-155 ppm. The C2 carbon, attached to the aniline ring, will be in the more downfield region of this range.

-

Aniline Carbons: The carbon atoms of the aniline ring will appear between δ 115-150 ppm.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the imidazole and aniline groups.

-

C=N Stretching: A characteristic absorption band around 1620-1640 cm⁻¹ for the C=N bond of the imidazole ring.

-

C=C Stretching: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibrations will be observed in the 1250-1350 cm⁻¹ range.

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 209.

Characterization Workflow Diagram

Caption: Workflow for the comprehensive characterization of the final product.

Safety and Handling

This compound is classified as a research chemical and should be handled with appropriate safety precautions.[5]

-

Hazards: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry place.

Applications in Research and Development

The this compound scaffold is a versatile building block in the development of new therapeutic agents and functional materials. The presence of the reactive amino group allows for a wide range of chemical transformations, leading to the synthesis of diverse libraries of compounds for screening against various biological targets. Derivatives of this compound have been investigated for their potential as:

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. ijariie.com [ijariie.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. adichemistry.com [adichemistry.com]

- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 8. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. ir.uitm.edu.my [ir.uitm.edu.my]

- 11. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Spectroscopic Analysis of 3-(1H-benzimidazol-2-yl)aniline: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of 3-(1H-benzimidazol-2-yl)aniline in Medicinal Chemistry

This compound, a heterocyclic aromatic compound, stands as a molecule of significant interest within the landscape of modern drug discovery and development.[1][2][3] Its core structure, featuring a benzimidazole ring system linked to an aniline moiety, is a recognized pharmacophore present in a variety of biologically active agents.[4][5] The benzimidazole scaffold is a bioisostere of naturally occurring nucleotides, enabling it to interact with a wide range of biological targets.[1] Consequently, derivatives of this compound have been explored for their potential as antimicrobial, antiviral, and antitumor agents.[4]

The precise elucidation of the molecular structure and purity of this compound is a critical prerequisite for its advancement in any research and development pipeline. Spectroscopic analysis provides the foundational data for this characterization, offering an in-depth understanding of the compound's atomic and molecular properties. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—as they apply to the analysis of this compound. The subsequent sections will delve into the theoretical underpinnings of each technique, provide field-proven experimental protocols, and interpret the expected spectral data, thereby equipping researchers with the knowledge to confidently characterize this important molecule.

Molecular Structure and Isomerism

The unambiguous identification of this compound necessitates a clear understanding of its molecular structure and the potential for isomerism. The "3-" prefix indicates the position of the aniline group on the benzimidazole ring system. It is crucial to differentiate this from its isomers, such as 4-(1H-benzimidazol-2-yl)aniline, as even minor structural changes can lead to significant differences in biological activity.

References

An In-Depth Technical Guide to 3-(1H-benzimidazol-2-yl)aniline: Structure, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential therapeutic applications of 3-(1H-benzimidazol-2-yl)aniline. As a member of the benzimidazole class of heterocyclic compounds, this molecule holds significant interest for researchers, medicinal chemists, and drug development professionals. The benzimidazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities. This document delves into the specific attributes of the 3-amino substituted isomer, offering insights into its potential as a kinase inhibitor and a scaffold for the development of novel therapeutics. The guide includes detailed protocols, structural analyses, and a discussion of its role in the context of modern drug discovery.

Introduction

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a variety of biological targets, leading to a broad range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[1][2] The compound this compound, featuring an aniline substituent at the 2-position of the benzimidazole core, is a molecule of significant interest due to its potential as a versatile intermediate in the synthesis of more complex drug candidates and as a bioactive agent in its own right.[3] This guide aims to provide a detailed technical resource for professionals in the pharmaceutical and life sciences sectors, consolidating the current knowledge on its chemical characteristics and exploring its therapeutic promise.

Chemical Structure and Physicochemical Properties

The structural integrity and physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. This compound possesses a unique arrangement of aromatic and heterocyclic moieties that dictate its reactivity, solubility, and potential for intermolecular interactions.

Molecular Structure

The chemical structure of this compound is characterized by a benzimidazole ring system linked to an aniline group at the 2-position. The IUPAC name for this compound is 3-(1H-1,3-benzodiazol-2-yl)aniline.[4] The presence of both acidic (imidazole N-H) and basic (aniline amino) functional groups contributes to its amphoteric nature.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

// Benzimidazole Ring N1 [label="N", pos="0,1!", color="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", pos="1,1.5!", fontcolor="#202124"]; N3 [label="N", pos="2,1!", color="#4285F4", fontcolor="#FFFFFF"]; C4 [label="C", pos="2,-0.5!", fontcolor="#202124"]; C5 [label="C", pos="1,-1!", fontcolor="#202124"]; C6 [label="C", pos="0,-0.5!", fontcolor="#202124"]; C7 [label="C", pos="-1,-1!", fontcolor="#202124"]; C8 [label="C", pos="-1.5,0!", fontcolor="#202124"]; C9 [label="C", pos="-1,1!", fontcolor="#202124"]; H_N1 [label="H", pos="-0.5,1.5!", fontcolor="#202124"];

// Aniline Ring C1_A [label="C", pos="1.5,2.5!", fontcolor="#202124"]; C2_A [label="C", pos="2.5,3!", fontcolor="#202124"]; C3_A [label="C", pos="3.5,2.5!", fontcolor="#202124"]; C4_A [label="C", pos="3.5,1.5!", fontcolor="#202124"]; C5_A [label="C", pos="2.5,1!", fontcolor="#202124"]; C6_A [label="C", pos="1.5,1.5!", fontcolor="#202124"]; N_A [label="NH2", pos="4.5,3!", color="#EA4335", fontcolor="#FFFFFF"];

// Bonds N1 -- C9; C9 -- C8; C8 -- C7; C7 -- C6; C6 -- N1; C6 -- C5; C5 -- C4; C4 -- N3; N3 -- C2; C2 -- N1; C2 -- C1_A; C1_A -- C2_A; C2_A -- C3_A; C3_A -- C4_A; C4_A -- C5_A; C5_A -- C6_A; C6_A -- C1_A; C3_A -- N_A; N1 -- H_N1; }

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These values are crucial for designing experimental conditions for synthesis, purification, and biological assays.

| Property | Value | Source |

| CAS Number | 7596-74-9 | [1] |

| Molecular Formula | C₁₃H₁₁N₃ | [4] |

| Molecular Weight | 209.25 g/mol | [4] |

| Melting Point | 252-253 °C | ChemicalBook |

| Boiling Point (Predicted) | 482.5 ± 47.0 °C | ChemicalBook |

| Density (Predicted) | 1.286 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 11.50 ± 0.10 (acidic), 4.5 (basic, analogous to aniline) | ChemicalBook, |

| XLogP3 (Predicted) | 2.6 | [4] |

Synthesis and Characterization

The synthesis of this compound can be achieved through the condensation of o-phenylenediamine with 3-aminobenzoic acid or its derivatives. This reaction, a standard method for benzimidazole synthesis, typically proceeds under acidic conditions with heating.

Proposed Synthesis Protocol

This protocol is based on established methods for the synthesis of 2-arylbenzimidazoles.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of o-phenylenediamine and 3-aminobenzoic acid.

-

Acid Catalyst Addition: Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or a 4M solution of hydrochloric acid (HCl), to the reaction mixture. PPA often serves as both a catalyst and a dehydrating agent.

-

Heating and Reaction: Heat the mixture to a temperature of 160-180°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If PPA was used, carefully pour the reaction mixture into a beaker of ice water with vigorous stirring. Neutralize the acidic solution with a base, such as sodium hydroxide or ammonium hydroxide, until a precipitate forms.

-

Isolation and Purification: Collect the crude product by filtration and wash it with water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted and Analogous Data)

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show signals for the aromatic protons of both the benzimidazole and aniline rings. The benzimidazole protons would likely appear as multiplets in the range of δ 7.2-7.8 ppm. The aniline protons would also resonate in the aromatic region, with the proton ortho to the amino group appearing at a slightly different chemical shift due to the electronic effect of the amino group. The NH protons of the imidazole and aniline groups would appear as broad singlets, likely downfield. For the isomeric 2-(1H-benzo[d]imidazol-2-yl)aniline, proton signals have been reported in the range of δ 6.6-8.3 ppm.[7]

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum would display signals for all 13 carbon atoms. The quaternary carbon of the imidazole ring (C2) would be significantly downfield. The aromatic carbons would appear in the typical range of δ 110-150 ppm. For related 2-arylbenzimidazoles, the C2 carbon typically resonates around δ 150-155 ppm.

FT-IR (KBr, cm⁻¹): The infrared spectrum would be characterized by N-H stretching vibrations from the imidazole and aniline groups in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and C=N and C=C stretching vibrations would appear in the 1500-1650 cm⁻¹ region. For the related compound 4-(1H-benzo[d]imidazol-2-yl)aniline, characteristic peaks have been reported at 3430 cm⁻¹ (NH), 1644 cm⁻¹ (C=O, amidic), and 1606 cm⁻¹ (C=N).[4]

Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M⁺) at m/z 209, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN or NH₃. For the isomeric 2-(1H-benzimidazol-2-yl)aniline, a molecular ion peak at m/z 209 has been reported.[8]

Applications in Drug Development

The benzimidazole scaffold is a privileged structure in drug discovery, and its derivatives have been extensively investigated for a wide range of therapeutic applications. This compound, with its reactive amino group, serves as a valuable starting material for the synthesis of a diverse library of compounds with potential biological activity.

Role as a Kinase Inhibitor Scaffold

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The benzimidazole core is a common feature in many kinase inhibitors.[9] The planar, aromatic nature of the benzimidazole ring allows it to participate in key interactions within the ATP-binding pocket of kinases, often forming hydrogen bonds with the hinge region.

The aniline substituent of this compound provides a vector for chemical modification, allowing for the introduction of various functional groups to enhance potency and selectivity for specific kinases. Structure-activity relationship (SAR) studies on benzimidazole-based kinase inhibitors have shown that modifications at this position can significantly impact their biological activity.[2]

Caption: Simplified signaling pathway illustrating kinase activity and its inhibition.

Potential Therapeutic Areas

Derivatives of this compound have been explored for their potential in several therapeutic areas:

-

Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of benzimidazole derivatives.[2] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The development of derivatives of this compound as selective kinase inhibitors is a promising strategy for targeted cancer therapy.

-

Antiviral Activity: The benzimidazole scaffold is present in several antiviral drugs. Derivatives of this compound have been investigated for their potential to inhibit viral replication, particularly against viruses such as Hepatitis C.[4]

-

Other Biological Activities: The versatility of the benzimidazole nucleus has led to the discovery of derivatives with a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[10]

Conclusion

This compound is a chemically and biologically significant molecule with a rich potential for applications in drug discovery and development. Its well-defined structure, coupled with the established therapeutic relevance of the benzimidazole scaffold, makes it an attractive starting point for the design and synthesis of novel bioactive compounds. The information presented in this technical guide provides a solid foundation for researchers and scientists to further explore the chemical and pharmacological properties of this promising compound and its derivatives. Future research should focus on obtaining comprehensive experimental data for its spectroscopic and biological properties to fully elucidate its potential as a therapeutic agent.

References

- 1. This compound CAS#: 7596-74-9 [m.chemicalbook.com]

- 2. Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3-(1H-1,3-benzodiazol-2-yl)aniline | C13H11N3 | CID 348695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 2-(1H-benzimidazol-2-yl)aniline | C13H11N3 | CID 79869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pnrjournal.com [pnrjournal.com]

- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

An In-depth Technical Guide to the Biological Activity of Novel 3-(1H-Benzimidazol-2-yl)aniline Derivatives

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant therapeutic agents. This guide focuses on a specific, promising subclass: 3-(1H-benzimidazol-2-yl)aniline and its derivatives, also known as 2-(3-aminophenyl)-1H-benzimidazoles. These compounds merge the rich pharmacological profile of the benzimidazole ring with the versatile reactivity of an aniline moiety, creating a powerful platform for developing novel therapeutics. We will explore the synthesis, diverse biological activities, mechanisms of action, and structure-activity relationships of these compounds, providing researchers and drug development professionals with a comprehensive technical resource grounded in current scientific literature.

Chapter 1: The Benzimidazole Scaffold: A Foundation for Drug Discovery

The benzimidazole ring system, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole, is of paramount interest in drug discovery. Its structural similarity to naturally occurring purines allows it to readily interact with a wide array of biological targets, including enzymes and receptors, with high affinity. This versatility has led to the development of benzimidazole-based drugs with a vast range of applications, from the proton-pump inhibitor omeprazole to the anthelmintic albendazole and the anticancer agent bendamustine.[1]

The 2-aryl substituted benzimidazoles, particularly those bearing an amino group on the phenyl ring, offer unique advantages. The aniline nitrogen provides a key site for further chemical modification, allowing for the synthesis of extensive compound libraries. Furthermore, the position of this amino group—whether ortho, para, or, as is our focus, meta—profoundly influences the molecule's electronic properties, conformation, and ability to form hydrogen bonds, thereby dictating its biological activity. This guide will delve into the specific biological profile conferred by the meta-positioned amino group of the this compound core.

Chapter 2: Synthetic Strategies for this compound Derivatives

The primary and most established method for synthesizing the 2-(3-aminophenyl)-1H-benzimidazole scaffold is the Phillips condensation reaction. This involves the acid-catalyzed condensation of an o-phenylenediamine with 3-aminobenzoic acid. The reaction proceeds via the formation of an intermediate amide, followed by an intramolecular cyclization and dehydration to yield the final benzimidazole ring.

A key advantage of this synthetic route is the wide availability of substituted o-phenylenediamines and 3-aminobenzoic acids, enabling extensive variation at the R1, R2, R3, R4, and R5 positions. The amino group at R3 serves as a versatile handle for subsequent derivatization, such as acylation or the introduction of other functional groups, to explore and optimize biological activity.

Chapter 3: Anticancer Properties and Mechanisms

Benzimidazole derivatives are well-documented as potent anticancer agents, acting through diverse mechanisms to induce cytotoxicity in malignant cells.[2] While specific data for the 3-amino isomer is emerging, the broader class of 2-aryl benzimidazoles demonstrates significant antiproliferative effects, providing a strong rationale for the investigation of these compounds.

3.1. Key Anticancer Mechanisms of Action

The anticancer effects of benzimidazole derivatives are multifaceted and often involve the simultaneous disruption of several critical cellular pathways.[1]

-

Inhibition of Tubulin Polymerization: Like the vinca alkaloids, many benzimidazoles bind to β-tubulin, disrupting the formation of microtubules. This leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[2]

-

Kinase Inhibition: Benzimidazoles can act as ATP-competitive inhibitors of various protein kinases that are crucial for cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Inhibition of these pathways blocks signals for proliferation, survival, and angiogenesis.

-

Topoisomerase Inhibition: These compounds can interfere with the function of topoisomerase I and II, enzymes essential for relieving torsional stress in DNA during replication and transcription. Their inhibition leads to DNA strand breaks and cell death.[1][4]

-

Induction of Apoptosis: Benzimidazoles can induce programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of the caspase cascade.

3.2. Antiproliferative Activity Data

The following table summarizes representative cytotoxic activity data for novel benzimidazole hybrids against various human cancer cell lines. While not exclusively 3-amino derivatives, they illustrate the potent anticancer potential of the broader benzimidazole-aryl scaffold.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzimidazole-Triazole Hybrid 5a | HCT-116 (Colon) | 9.85 | [4] |

| MCF-7 (Breast) | 12.06 | [4] | |

| HepG-2 (Liver) | 15.21 | [4] | |

| Benzimidazole-Triazole Hybrid 9 | MCF-7 (Breast) | 3.03 | [4] |

| Benzimidazole Analog 11d | S. aureus | 2 (MIC, µg/mL) | [5] |

| E. coli | 16 (MIC, µg/mL) | [5] |

3.3. Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a standardized method for assessing the in vitro cytotoxicity of novel compounds.

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC₅₀).

Materials:

-

Human cancer cell line (e.g., HCT-116, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Chapter 4: Antimicrobial Activity

The benzimidazole scaffold is also a fertile ground for the development of new antimicrobial agents to combat drug-resistant pathogens.[6] Derivatives of (benzimidazol-2-yl)aniline have shown promising activity against a range of bacteria and fungi.

4.1. Antibacterial and Antifungal Spectrum

Studies have shown that these compounds can be effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[7][8]

4.2. Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

A consistent finding in the literature is the influence of electronic effects on antimicrobial potency.

-

Electron-Withdrawing Groups (EWGs): The presence of EWGs (e.g., -Cl, -F, -NO₂, -CF₃) on the 2-phenyl ring often enhances antibacterial activity.[6][7] This is likely due to modifications in the molecule's lipophilicity and electronic distribution, which can improve cell wall penetration and interaction with microbial targets.

-

Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -CH₃, -OCH₃) sometimes lead to reduced or moderate activity.[7]

-

Positional Isomerism: The position of substituents is critical. For instance, a trifluoromethyl group at the para-position of the phenyl ring has been shown to confer very high activity.[7]

4.3. Experimental Protocol: Agar Well Diffusion Assay

This method is a standard preliminary screening technique to assess the antimicrobial activity of new compounds.

Objective: To qualitatively determine the antimicrobial activity of a test compound by measuring the zone of growth inhibition.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Test compound solution (e.g., 1 mg/mL in DMSO)

-

Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

-

Sterile cork borer (6 mm diameter)

-

Micropipettes

-

Incubator (37°C for bacteria, 28°C for fungi)

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in sterile saline.

-

Lawn Culture: Evenly spread 100 µL of the microbial suspension over the surface of the agar plate to create a lawn culture.

-

Well Creation: Use a sterile cork borer to punch uniform wells into the agar.

-

Compound Loading: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution, standard drug, and DMSO (negative control) into separate wells.

-

Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter (in mm) of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Chapter 5: Antioxidant and Anti-inflammatory Potential

Beyond their cytotoxic and antimicrobial effects, benzimidazole derivatives, including the (aminophenyl)benzimidazole class, often exhibit significant antioxidant and anti-inflammatory properties.[9][10]

5.1. Antioxidant Activity

Oxidative stress is implicated in numerous diseases, including cancer and inflammation. Benzimidazole derivatives can act as antioxidants through several mechanisms, such as scavenging free radicals and inhibiting lipid peroxidation. Standard assays to evaluate this potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the thiobarbituric acid reactive substances (TBARS) assay for lipid peroxidation.

5.2. Anti-inflammatory Mechanisms

The anti-inflammatory effects of benzimidazoles are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2).[9] By blocking COX enzymes, these compounds can reduce the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. The specific substitution pattern on the benzimidazole and phenyl rings greatly influences the potency and selectivity of COX inhibition.[9]

Chapter 6: Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform in medicinal chemistry. The convergence of the potent, multi-target biological activity of the benzimidazole core with the synthetic flexibility of the aniline moiety provides a clear pathway for the development of novel therapeutic agents.

Key Takeaways:

-

Broad-Spectrum Potential: These derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

-

Tunable Activity: The biological profile can be finely tuned through synthetic modification at multiple positions on the scaffold, allowing for the optimization of potency and selectivity.

-

SAR-Guided Design: Clear structure-activity relationships have been established, particularly the role of electron-withdrawing groups in enhancing antimicrobial activity, which can guide future rational drug design efforts.

Future research should focus on synthesizing and screening libraries of this compound derivatives to fully elucidate the SAR for this specific isomer. In-depth mechanistic studies, including specific kinase profiling and apoptosis pathway analysis, will be crucial for identifying lead compounds for further preclinical and clinical development.

References

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. From chemistry to targeted cancer therapy: potent benzimidazole-1,2,3-triazole hybrid-loaded nanogels against breast and colorectal malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. isca.me [isca.me]

- 7. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of 3-(1H-benzimidazol-2-yl)aniline: A Technical Guide to a Privileged Scaffold

Abstract

The benzimidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active agents and its structural similarity to natural purines.[1][2] This versatility allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] Within this esteemed class of compounds, 2-arylbenzimidazoles have garnered significant attention. This technical guide focuses on a specific, yet underexplored, member of this family: 3-(1H-benzimidazol-2-yl)aniline . While direct pharmacological data on this meta-substituted aniline derivative is sparse, a comprehensive analysis of its structural isomers and related benzimidazole analogs provides a compelling rationale for its investigation as a potential therapeutic candidate. This document serves as an in-depth guide for researchers, providing a validated synthetic pathway, outlining its predicted pharmacological potential based on robust data from analogous compounds, and detailing the requisite experimental protocols to systematically explore its efficacy.

The Benzimidazole Core: A Foundation for Drug Discovery

The benzimidazole structure, a fusion of benzene and imidazole rings, is isosteric to purine nucleoside bases, enabling it to readily interact with the biopolymers of living systems.[1][3] This fundamental property has been exploited to develop a multitude of approved drugs, from the anti-ulcer agent omeprazole to the anthelmintic mebendazole, which has been repurposed for its anticancer effects.[1] The therapeutic versatility of the scaffold is dictated by the nature and position of its substituents. The C2 position is particularly amenable to modification, and the introduction of an aryl group at this position has proven to be a highly effective strategy for generating potent bioactive molecules.[4] The aminophenyl substituent, as in the case of this compound, introduces a key functional group that can serve as a hydrogen bond donor/acceptor or as a synthetic handle for further derivatization, making it a particularly attractive starting point for drug discovery campaigns.

Synthesis and Characterization

The most common and reliable method for synthesizing 2-arylbenzimidazoles is the Phillips condensation reaction, which involves the cyclocondensation of an o-phenylenediamine with an aromatic aldehyde or carboxylic acid. For the synthesis of this compound, the logical precursors are o-phenylenediamine and 3-aminobenzoic acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for synthesizing isomeric aminophenyl benzimidazoles.

Reactants:

-

o-Phenylenediamine

-

3-Aminobenzoic acid

-

Polyphosphoric acid (PPA) or 4N Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution

-

Ethanol or Methanol for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of o-phenylenediamine (1.0 eq) and 3-aminobenzoic acid (1.0 eq).

-

Acid-Catalyzed Condensation: Add polyphosphoric acid (PPA) as both the solvent and catalyst. Heat the mixture to 120-140°C. Alternative: Reflux the mixture in 4N HCl for 2-4 hours.[5]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding a 10% NaOH or concentrated NH₄OH solution until the pH is approximately 7-8. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual salts.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or methanol, to yield pure this compound.

-

Characterization: Confirm the structure of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Workflow Diagram: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Predicted Pharmacological Potential: An Evidence-Based Exploration

While specific biological data for this compound is not yet prevalent in the literature, the extensive research on its analogs provides a strong predictive framework for its potential therapeutic applications.

Anticancer Activity

The benzimidazole scaffold is a well-established pharmacophore in oncology.[1] Its derivatives have been shown to exert anticancer effects through various mechanisms, including microtubule disruption, kinase inhibition, and induction of apoptosis.[2][6]

Causality and Mechanistic Insights: Ruthenium complexes of the closely related 2-(aminophenyl)benzimidazole have demonstrated significant in vitro cytotoxicity against human breast (MCF7) and colorectal (Caco2) cancer cell lines, with the Ru(III) complex being the most potent.[7] This complex was found to induce apoptosis and cause cell-cycle arrest in the G2/M phase.[7] Furthermore, numerous studies report the potent cytotoxicity of various 2-aryl benzimidazoles against a panel of cancer cell lines.[8][9] The presence of the aminophenyl group offers a site for interaction within the active sites of biological targets, potentially enhancing potency or conferring selectivity.

Predicted Targets:

-

Tubulin: Many benzimidazole anthelmintics like mebendazole have been repurposed as anticancer agents due to their ability to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[1]

-

Protein Kinases: The benzimidazole core is a common scaffold for kinase inhibitors.[10] Derivatives have been developed as inhibitors of key cancer-related kinases like EGFR, HER2, and CDKs.[6]

-

Topoisomerases: Some benzimidazole-metal complexes have been identified as topoisomerase II inhibitors.[1]

Data from Analogous Compounds:

| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC₅₀ / GI₅₀) | Reference |

| Novel Benzimidazole Derivative (Compound 5) | MCF-7 (Breast) | 17.8 ± 0.24 µg/mL | [9] |

| Novel Benzimidazole Derivative (Compound 5) | DU-145 (Prostate) | 10.2 ± 1.4 µg/mL | [9] |

| Benzimidazole Salt (Compound 3) | HepG2 (Liver) | 25.14 µM | [8] |

| Benzimidazole Salt (Compound 3) | MCF-7 (Breast) | 22.41 µM | [8] |

| Benzimidazole-hydrazone Hybrid (6i) | HepG2 (Liver) | IC₅₀: 7.82 µM | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549) and a normal cell line (e.g., HEK-293T)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle (DMSO) control and untreated controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Kinase Inhibition

The structural similarity of the benzimidazole scaffold to the adenine moiety of ATP makes it an ideal candidate for designing ATP-competitive kinase inhibitors.[10] This has been a fruitful area of research, leading to the development of inhibitors against various kinase families.

Causality and Mechanistic Insights: The benzimidazole ring can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase hinge region, a key interaction for many ATP-competitive inhibitors.[10] The 2-aminophenyl group can be oriented to occupy different pockets within the ATP-binding site, and its amino functionality can form additional interactions, potentially enhancing potency and selectivity. Studies have successfully developed benzimidazole derivatives that inhibit kinases such as CK1δ, EGFR, HER2, and CDK2.[6][11]

Diagram: Benzimidazole as a Kinase Hinge-Binder

Caption: Predicted binding mode of a 2-aryl benzimidazole in a kinase active site.

Antimicrobial Activity

Benzimidazole derivatives have a long history of use as antimicrobial and anthelmintic agents.[3] Their broad spectrum of activity makes them attractive scaffolds for developing new treatments against infectious diseases.

Causality and Mechanistic Insights: The antimicrobial action of benzimidazoles can be multifaceted. Some derivatives are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3] In bacteria, they can interfere with various cellular processes. The specific substitution pattern on the benzimidazole ring is critical for determining the spectrum and potency of antimicrobial activity. For instance, certain N-((1H-benzimidazol-1-yl) methyl) derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[12]

Data from Analogous Compounds:

| Compound/Derivative Class | Microorganism(s) | Reported Activity (MIC) | Reference |

| N-((1H-benzimidazol-1-yl) methyl) pyrazole derivative (5i) | S. aureus | 3.9 µg/mL | [12] |

| N-((1H-benzimidazol-1-yl) methyl) pyrazole derivative (5i) | E. coli | 7.81 µg/mL | [12] |

| N-((1H-benzimidazol-1-yl) methyl) pyrazole derivative (5g) | A. fumigatus (Fungus) | 7.81 µg/mL | [12] |

Future Directions and Conclusion

This compound stands as a molecule of significant, yet largely untapped, pharmacological potential. The robust body of evidence from its structural analogs strongly suggests its promise as a scaffold for the development of novel anticancer, kinase inhibitory, and antimicrobial agents.

This guide provides the foundational knowledge for initiating a comprehensive investigation into this compound. The immediate next steps for researchers should be:

-

Synthesis and Verification: Synthesize and purify the compound according to the provided protocol and rigorously confirm its identity.

-

Broad-Spectrum Screening: Conduct initial in vitro screening against a diverse panel of cancer cell lines and microbial strains to identify the most promising therapeutic area.

-

Mechanism of Action Studies: Upon identifying a primary activity, perform detailed mechanistic studies, such as cell cycle analysis, apoptosis assays, and specific enzyme inhibition assays.

-

Structure-Activity Relationship (SAR) Exploration: Utilize the aniline functional group as a synthetic handle to create a library of derivatives to optimize potency and selectivity.

By systematically applying the methodologies outlined herein, the scientific community can effectively unlock the full therapeutic potential of this compound, potentially adding a new and valuable member to the esteemed family of benzimidazole-based drugs.

References

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro evaluation of selected benzimidazole derivatives as an antioxidant and xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ruthenium(II)/(III) DMSO-Based Complexes of 2-Aminophenyl Benzimidazole with In Vitro and In Vivo Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]

- 9. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.unipd.it [research.unipd.it]

- 12. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 7596-74-9 synthesis and properties

An In-depth Technical Guide to 3-(1H-benzimidazol-2-yl)aniline (CAS Number 7596-74-9): Synthesis and Properties

Abstract

This technical guide provides a comprehensive overview of this compound, a significant heterocyclic compound identified by CAS number 7596-74-9. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It will delve into the core physicochemical properties, detailed synthesis methodologies with mechanistic insights, and the established applications of this compound. The synthesis section emphasizes the widely applicable Phillips condensation method, providing a robust, self-validating protocol. This guide aims to be an authoritative resource, grounded in scientific literature and practical expertise.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged heterocyclic motif in medicinal chemistry and materials science. Its structural resemblance to naturally occurring purines allows it to interact with various biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This compound, the subject of this guide, is a valuable building block in the synthesis of more complex molecules, leveraging the inherent reactivity of its aniline functional group for further derivatization.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 7596-74-9 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₁N₃ | [1][2][3] |

| Molecular Weight | 209.25 g/mol | [1][2][3] |

| Melting Point | 252-253 °C | [1] |

| Boiling Point (Predicted) | 482.5 ± 47.0 °C | [1] |

| Density (Predicted) | 1.286 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 11.50 ± 0.10 | [1] |

| Appearance | Not explicitly stated, likely a solid at room temperature | Inferred from melting point |

| IUPAC Name | This compound | [3] |

Synthesis of this compound: The Phillips Condensation

The most direct and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction.[2][5] This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat. For the synthesis of this compound, the precursors are o-phenylenediamine and 3-aminobenzoic acid.

Causality Behind Experimental Choices

The choice of the Phillips condensation is predicated on its reliability and the commercial availability of the starting materials. The acidic catalyst, typically a mineral acid like HCl or a dehydrating agent like polyphosphoric acid (PPA), serves a dual purpose.[6][7] It protonates the carbonyl group of the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. Secondly, it facilitates the dehydration of the tetrahedral intermediate and the subsequent cyclization. Heating is necessary to overcome the activation energy of the reaction, driving the condensation and cyclization to completion.

Reaction Mechanism

The mechanism of the Phillips condensation for the synthesis of this compound can be described in the following steps:

-

Protonation of the Carboxylic Acid: The carboxylic acid (3-aminobenzoic acid) is protonated by the acid catalyst.

-

Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile and attacks the protonated carbonyl carbon of 3-aminobenzoic acid, forming a tetrahedral intermediate.

-

Dehydration and Amide Formation: The tetrahedral intermediate eliminates a molecule of water to form an N-acylated o-phenylenediamine intermediate.

-

Intramolecular Cyclization: The second amino group of the o-phenylenediamine derivative attacks the carbonyl carbon of the newly formed amide in an intramolecular fashion.

-

Final Dehydration: A second molecule of water is eliminated from the cyclic intermediate to yield the stable aromatic benzimidazole ring.

Figure 1: General workflow for the Phillips condensation synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a robust, self-validating procedure adapted from established methods for the synthesis of analogous benzimidazole derivatives.[8]

Materials:

-

o-Phenylenediamine

-

3-Aminobenzoic acid

-

Polyphosphoric acid (PPA) or 4N Hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH) solution

-

Ethanol (for recrystallization)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle or water bath

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of o-phenylenediamine and 3-aminobenzoic acid.

-

Acid Addition: Slowly add the acid catalyst. If using PPA, add a sufficient amount to create a stirrable paste. If using 4N HCl, add enough to dissolve the reactants.

-

Heating: Heat the reaction mixture. If using PPA, heat to approximately 200°C for 2-4 hours.[7] If using HCl, reflux the mixture for 2-4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If PPA was used, pour the reaction mixture into a beaker of ice water with vigorous stirring.

-

Neutralization: Slowly add 10% NaOH solution with constant stirring until the mixture is alkaline (pH ~8-9), which will precipitate the crude product.

-

Isolation: Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules. The presence of the primary amine group on the phenyl ring allows for a range of chemical transformations, including:

-

Amide bond formation: The amine can be acylated to form amides, which can be further functionalized.

-

Schiff base formation: Condensation with aldehydes or ketones yields Schiff bases, which are precursors to other heterocyclic systems or can act as ligands for metal complexes.

-

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.

A notable application is its use as a precursor in the synthesis of ML377, a probe compound that acts as an inhibitor of myocyte triacylglyceride accumulation.[6] This highlights its relevance in the development of therapeutic agents for metabolic disorders.

Conclusion

This compound (CAS 7596-74-9) is a valuable heterocyclic compound with a straightforward and scalable synthesis via the Phillips condensation. Its well-defined properties and the reactivity of its aniline moiety make it a key building block for the synthesis of a diverse array of functional molecules with potential applications in medicinal chemistry and materials science. This guide provides a solid foundation for researchers and scientists working with this compound, offering both theoretical understanding and practical protocols.

References

- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 3. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. pnrjournal.com [pnrjournal.com]

- 5. adichemistry.com [adichemistry.com]

- 6. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 7. researchgate.net [researchgate.net]

- 8. Bot Verification [rasayanjournal.co.in]

The Mechanistic Landscape of 3-(1H-benzimidazol-2-yl)aniline: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The benzimidazole nucleus stands as a cornerstone in medicinal chemistry, its versatile structure serving as a scaffold for a multitude of pharmacologically active agents.[1] This bicyclic aromatic system, an isostere of naturally occurring purine nucleotides, readily interacts with a diverse array of biological macromolecules, underpinning its broad therapeutic utility.[2][3] Among the vast library of benzimidazole derivatives, 3-(1H-benzimidazol-2-yl)aniline emerges as a compound of significant interest, positioned at the intersection of established anticancer motifs. While comprehensive studies dedicated solely to this molecule are nascent, a deep dive into the extensive research on structurally analogous 2-aryl-benzimidazoles provides a robust framework for elucidating its probable mechanisms of action. This in-depth technical guide synthesizes the current understanding of this chemical class to project a scientifically grounded hypothesis for the biological activity of this compound, offering a roadmap for researchers in oncology and drug development.

The 2-Aryl-Benzimidazole Pharmacophore: A Foundation for Anticancer Activity

The defining feature of this compound is the 2-aryl substitution on the benzimidazole core. This structural motif is a recurring theme in the design of potent anticancer agents. The electronic and steric properties of the aryl substituent at the 2-position, along with substitutions on the benzimidazole ring itself, are critical determinants of biological activity, a concept extensively explored through structure-activity relationship (SAR) studies.[3][4] The presence of an amino group at the meta-position of the phenyl ring in this compound provides a key vector for potential hydrogen bonding interactions within the active sites of target proteins, a feature that can significantly influence binding affinity and selectivity.

Postulated Mechanisms of Action: A Multi-pronged Assault on Cancer Cells

Based on the wealth of data for the 2-aryl-benzimidazole class, this compound is hypothesized to exert its anticancer effects through a combination of the following mechanisms:

Inhibition of Key Signaling Kinases

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[5] The benzimidazole scaffold has proven to be an effective framework for the development of potent kinase inhibitors.[5]

-

Receptor Tyrosine Kinases (RTKs): Derivatives of 3-benzimidazol-2-yl-1H-indazole have been developed as inhibitors of RTKs.[6] Given the structural similarities, it is plausible that this compound could engage with the ATP-binding pocket of various RTKs, such as EGFR and HER2, which are frequently overexpressed in solid tumors.[7] Inhibition of these kinases would disrupt downstream signaling pathways responsible for cell proliferation, survival, and metastasis.

-

Non-Receptor Tyrosine Kinases: A subset of 3-benzimidazol-2-yl-1H-indazoles has demonstrated potent inhibition of the c-ABL kinase.[8] This suggests a potential for this compound to target non-receptor tyrosine kinases involved in cancer pathogenesis.

-

IKK-ε Kinase: The 5-(1H-benzimidazol-1-yl)-3-alkoxy-2-thiophenecarbonitrile scaffold has been identified as a potent inhibitor of IKK-ε kinase, a non-canonical IKK that plays a role in tumor cell survival.[9] This highlights another potential kinase target for benzimidazole derivatives.

Hypothesized Kinase Inhibition Pathway

Caption: Hypothesized kinase inhibition by this compound.

Induction of Apoptosis

A significant body of evidence points to the ability of benzimidazole derivatives to trigger programmed cell death, or apoptosis, in cancer cells.[10][11] This is a critical mechanism for eliminating malignant cells and is a primary goal of many cancer therapies.

-

Modulation of Bcl-2 Family Proteins: Studies have shown that benzimidazole derivatives can downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[10] This shift in the Bax/Bcl-2 ratio is a key event in the intrinsic apoptotic pathway, leading to mitochondrial dysfunction and the release of cytochrome c.

-

Activation of Caspases: The initiation of apoptosis is mediated by a cascade of cysteine-aspartic proteases known as caspases. Benzimidazole compounds have been observed to activate key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-9.[2] The activation of caspase-3 leads to the cleavage of essential cellular proteins, including poly(ADP-ribose) polymerase (PARP), culminating in cell death.[2]

-

p53-Dependent and Independent Pathways: Some benzimidazole derivatives exert their pro-apoptotic effects through the activation of the p53 tumor suppressor protein.[2] However, apoptosis can also be induced in a p53-independent manner, suggesting that these compounds can be effective in a broad range of tumor types with varying p53 status.

Proposed Apoptotic Pathway

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Disruption of Microtubule Dynamics and Cell Cycle Arrest

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. Compounds that interfere with microtubule dynamics are among the most successful anticancer drugs.

-

Tubulin Polymerization Inhibition: Certain 2-aryl benzimidazoles have been identified as inhibitors of tubulin polymerization.[12] By binding to tubulin, these compounds can disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[12]

-

Cell Cycle Arrest: Beyond G2/M arrest, benzimidazole derivatives have also been shown to induce cell cycle arrest at the G0/G1 phase.[12] This effect is often linked to the inhibition of cyclin-dependent kinases (CDKs), which are master regulators of cell cycle progression. For instance, 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines have been identified as potent Cdk1 inhibitors.[13]

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for this compound, a series of well-defined experimental workflows are proposed.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of this compound against a panel of cancer-relevant kinases.

Methodology:

-

Kinase Panel Screening: Utilize a commercial kinase panel (e.g., DiscoverX KINOMEscan™ or Promega ADP-Glo™) to perform a broad screen of the compound against hundreds of kinases at a fixed concentration (e.g., 10 µM).

-

Dose-Response Analysis: For any identified "hits" from the primary screen, perform dose-response experiments to determine the IC50 value. This involves incubating the kinase, substrate, and ATP with serial dilutions of the compound.

-

Mechanism of Inhibition Studies: For the most potent kinase targets, conduct kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by varying the concentrations of both ATP and the substrate.

Kinase Inhibition Workflow

Caption: Workflow for characterizing kinase inhibitory activity.

Apoptosis and Cell Cycle Analysis

Objective: To assess the ability of this compound to induce apoptosis and cause cell cycle arrest in cancer cell lines.

Methodology:

-

Cell Viability Assay: Treat a panel of cancer cell lines with increasing concentrations of the compound for 24, 48, and 72 hours. Determine cell viability using an MTT or CellTiter-Glo® assay to calculate the GI50 (concentration for 50% growth inhibition).

-

Apoptosis Detection by Flow Cytometry: Treat cells with the compound at its GI50 concentration for various time points. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis by Flow Cytometry: Treat cells as described above, then fix and stain with PI to quantify the DNA content. Analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Western Blot Analysis: Treat cells with the compound and prepare whole-cell lysates. Perform Western blotting to detect changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) and cell cycle regulation (e.g., p53, p21, cyclins, CDKs).

Quantitative Data Summary (Hypothetical)

| Cell Line | GI50 (µM) after 72h | % Apoptotic Cells (Annexin V+) at GI50 | Cell Cycle Arrest Phase |

| MCF-7 | 5.2 | 45% | G2/M |

| PC-3 | 8.7 | 38% | G0/G1 |

| A549 | 6.1 | 52% | G2/M |

Conclusion and Future Directions

While further dedicated research is required to definitively elucidate the mechanism of action of this compound, the extensive body of literature on the 2-aryl-benzimidazole class provides a strong foundation for hypothesizing its anticancer properties. The evidence strongly suggests that this compound likely functions as a multi-targeted agent, impacting key cancer-related pathways through kinase inhibition, induction of apoptosis, and disruption of cell cycle progression. The experimental workflows outlined in this guide provide a clear path for validating these hypotheses and further characterizing the therapeutic potential of this promising molecule. Future research should focus on identifying the specific kinase targets with high affinity, delineating the precise apoptotic signaling cascade, and evaluating its in vivo efficacy in preclinical cancer models.

References

- 1. Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline | Semantic Scholar [semanticscholar.org]

- 2. Design, synthesis and pharmacological evaluation of new 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]

- 6. Design and structure-activity relationship of 3-benzimidazol-2-yl-1H-indazoles as inhibitors of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Benzimidazol-2-yl-1H-indazoles as potent c-ABL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental Studies of Benzimidazole-Based Compounds: From Core Chemistry to Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword